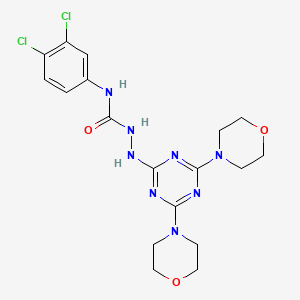
N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H22Cl2N8O3 and its molecular weight is 469.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Analgesic Activity : The synthesis and evaluation of compounds related to N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide for their analgesic properties have been studied. Compounds bearing the 1,3,5-triazine moiety were characterized and screened for their potential analgesic activity (Saad et al., 2011).
- Antibacterial and Anticancer Evaluation : Research has been conducted on the synthesis of new 2-chloro-3-hetarylquinolines, including derivatives of 1,2,4-triazine, assessing their antibacterial and anticancer efficacy. Notably, some compounds demonstrated significant activity against various bacterial strains and cancer cell lines (Bondock & Gieman, 2015).
Chemical Properties and Reactions
- Chemical Transformations : Studies on the chemical transformations of compounds containing 1,3,5-triazine structures, including reactions with different reagents to synthesize novel compounds with potential biological activities, have been explored (Brovarets et al., 2004).
- Molluscicidal Activity : The synthesis and molluscicidal activity of phosphorus-containing heterocyclic compounds derived from 1,2,4-triazine were investigated, showing considerable activities against certain snail species (Ali et al., 2008).
Synthesis and Characterization
- Synthesis and Characterization : Various studies have focused on the synthesis and characterization of 1,2,4-triazine derivatives, including those similar to the structure of this compound, to assess their potential applications in medicinal chemistry (Rajput & Sharma, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular targets
Mode of Action
It’s known that similar compounds may covalently bind to dna molecules, including those in tumor cells, thereby inhibiting dna replication . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds can interact with various tumor cellular targets , suggesting that this compound might affect pathways related to cell proliferation and survival.
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N8O3/c19-13-2-1-12(11-14(13)20)21-18(29)26-25-15-22-16(27-3-7-30-8-4-27)24-17(23-15)28-5-9-31-10-6-28/h1-2,11H,3-10H2,(H2,21,26,29)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYAROVDGIIDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)
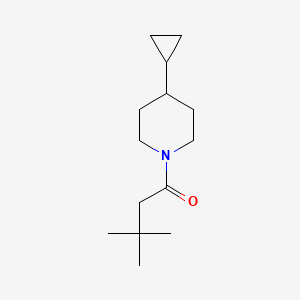
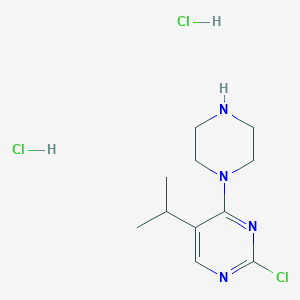
![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)
![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)

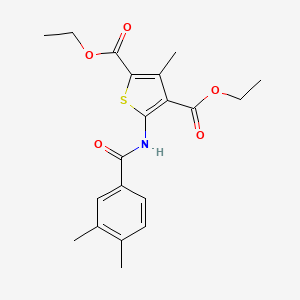
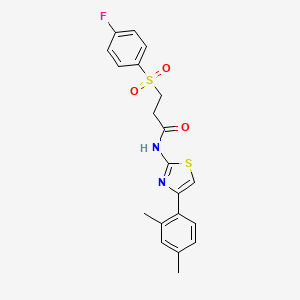

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)
![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)